molecular formula C16H18N2O3 B11808040 2-(3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid

2-(3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid

Cat. No.: B11808040
M. Wt: 286.33 g/mol
InChI Key: CDZZERRZJKJANN-UHFFFAOYSA-N
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Description

2-(3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid is a chemical compound with the molecular formula C16H18N2O3. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents. This compound is characterized by its phthalazinone scaffold, which is a common structure in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid typically involves the reaction of cyclopentanone with phthalic anhydride to form the phthalazinone core. This intermediate is then reacted with propanoic acid under specific conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions in controlled environments. The use of anhydrous solvents, precise temperature control, and the addition of reagents in a specific order are crucial to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of pharmaceutical drugs, particularly those targeting cancer and inflammatory diseases.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid involves its interaction with specific molecular targets. It is known to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, this compound can enhance the efficacy of certain chemotherapeutic agents and induce cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
  • 2-(4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid

Uniqueness

Compared to similar compounds, 2-(3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid is unique due to its cyclopentyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to specific molecular targets and improves its pharmacokinetic profile .

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

2-(3-cyclopentyl-4-oxophthalazin-1-yl)propanoic acid

InChI

InChI=1S/C16H18N2O3/c1-10(16(20)21)14-12-8-4-5-9-13(12)15(19)18(17-14)11-6-2-3-7-11/h4-5,8-11H,2-3,6-7H2,1H3,(H,20,21)

InChI Key

CDZZERRZJKJANN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(C(=O)C2=CC=CC=C21)C3CCCC3)C(=O)O

Origin of Product

United States

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